molecular formula C11H10ClNO2 B1400629 methyl 5-chloro-3-methyl-1H-indole-7-carboxylate CAS No. 1262419-85-1

methyl 5-chloro-3-methyl-1H-indole-7-carboxylate

Cat. No.: B1400629
CAS No.: 1262419-85-1
M. Wt: 223.65 g/mol
InChI Key: OFOHZUNUIYXRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-methyl-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1262419-85-1

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 5-chloro-3-methyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-6-5-13-10-8(6)3-7(12)4-9(10)11(14)15-2/h3-5,13H,1-2H3

InChI Key

OFOHZUNUIYXRDJ-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=C2C(=O)OC)Cl

Canonical SMILES

CC1=CNC2=C1C=C(C=C2C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-3-methyl-2-(trimethylsilyl)-1H-indole-7-carboxylate (510 mg, 1.73 mmol) from Step A above and aluminum chloride (254 mg, 1.9 mmol) were added to methylene chloride (5 mL) and the reaction mixture was stirred for 3 h at 0° C. The reaction was quenched with water, extracted with ether, dried over sodium sulfate, filtered, and concentrated to afford methyl 5-chloro-3-methyl-1H-indole-7-carboxylate (410 mg, quantitative yield) as a dark green solid: 1H NMR (500 MHz, CDCl3) δ 8.09 (s, 1H), 8.01 (d, J=1.0 Hz, 1H), 7.87 (d, J=1.0 Hz, 1H), 4.01 (s, 3H), 3.40 (s, 3H); MS (ESI+) m/z 224 (M+H).
Name
Methyl 5-chloro-3-methyl-2-(trimethylsilyl)-1H-indole-7-carboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.